Antiviral Specificity Against HSV-1 and HSV-2
2-Bromo-2',3',5'-tri-O-acetylinosine has been specifically identified and studied for its antiviral activity against herpes simplex viruses (HSV-1 and HSV-2) . This contrasts with its non-halogenated parent compound, 2',3',5'-tri-O-acetylinosine (CAS 3181-38-2), which is primarily characterized for its roles in cancer cell growth inhibition and as a reagent in tetrapeptide synthesis, with no prominent antiviral claims [1]. The introduction of the bromine atom at the 2-position is a critical structural determinant that directs the compound's utility toward antiviral research, specifically targeting viral DNA polymerase [2]. This structural feature enables procurement decisions based on a defined application area that is not a primary characteristic of the non-halogenated analog.
Comparator parent: cancer cell growth inhibition, no antiviral claims
| Evidence Dimension | Primary Research Application (Antiviral vs. General/Cancer Biology) |
|---|---|
| Target Compound Data | Antiviral activity against HSV-1 and HSV-2 |
| Comparator Or Baseline | 2',3',5'-tri-O-acetylinosine (non-halogenated parent) |
| Quantified Difference | Qualitative difference in reported primary research application; antiviral activity is a defining feature for the bromo analog but not for the parent compound. |
| Conditions | Based on aggregated product descriptions and literature citations from authoritative vendors and databases. |
Why This Matters
This difference allows researchers to select the correct starting material for an antiviral drug discovery program without wasting resources on an analog with a different, and potentially irrelevant, biological profile.
- [1] MedChemExpress. (n.d.). 2′,3′,5′-Triacetylinosine. MedChemExpress Product Database. View Source
- [2] Chembase. (n.d.). 2-Bromo-2',3',5'-tri-O-acetylinosine. Chembase Substance Database. View Source
